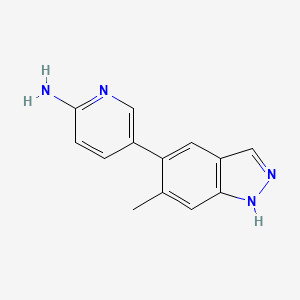
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features an indazole moiety fused with a pyridine ring, making it a compound of interest in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine typically involves the reaction of 6-methylindazole with 2-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-methyl-1H-indazol-5-yl)pyridin-2-amine
- 5-(4-methyl-1H-indazol-5-yl)pyridin-2-amine
- 5-(5-methyl-1H-indazol-5-yl)pyridin-2-amine
Uniqueness
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine is unique due to the specific position of the methyl group on the indazole ring, which can influence its biological activity and chemical reactivity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs.
Propriétés
Formule moléculaire |
C13H12N4 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H12N4/c1-8-4-12-10(7-16-17-12)5-11(8)9-2-3-13(14)15-6-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
Clé InChI |
HLDMVFHNUDFIQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C3=CN=C(C=C3)N)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







aminedihydrochloride](/img/structure/B13597217.png)








